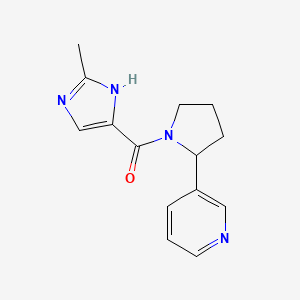![molecular formula C10H19N3O2 B7175225 N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7175225.png)
N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure, which includes a piperidine ring substituted with a methylamino and an oxoethyl group, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where the piperidine ring is reacted with formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Addition of the Oxoethyl Group: The oxoethyl group can be added through an acylation reaction, where the piperidine derivative is treated with an acyl chloride or anhydride in the presence of a base like pyridine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-methyl-1-[2-(methylamino)-2-hydroxyethyl]piperidine-3-carboxamide.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-methyl-1-[2-(dimethylamino)-2-oxoethyl]piperidine-3-carboxamide
- N-ethyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide
- N-methyl-1-[2-(methylamino)-2-oxoethyl]pyrrolidine-3-carboxamide
Comparison: N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and pharmacokinetic profiles, making it a valuable molecule for targeted research and development.
Properties
IUPAC Name |
N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-11-9(14)7-13-5-3-4-8(6-13)10(15)12-2/h8H,3-7H2,1-2H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRCBPMEGJVWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCCC(C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzylpiperidin-4-yl)methyl]-2-hydroxy-2-pyridin-3-ylacetamide](/img/structure/B7175154.png)

![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B7175171.png)
![2-Hydroxy-1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7175186.png)
![1-ethyl-N-[[3-(hydroxymethyl)phenyl]methyl]indole-3-carboxamide](/img/structure/B7175195.png)
![6-(azepan-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7175205.png)
![(2-Hydroxy-3-methylphenyl)-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7175213.png)
![1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone](/img/structure/B7175214.png)
![N-[2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-2-methoxybenzamide](/img/structure/B7175233.png)
![N-[2-(7-ethyl-1H-indol-3-yl)ethyl]-5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxamide](/img/structure/B7175235.png)
![[1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7175242.png)
![3-methyl-N-(2-piperidin-1-ylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175254.png)
![1-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B7175263.png)
